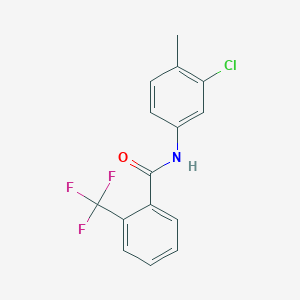
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTR is a chloride ion channel that is expressed in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene lead to the development of cystic fibrosis, a genetic disorder that affects multiple organ systems. CFTRinh-172 has been shown to have potential therapeutic applications in the treatment of cystic fibrosis and other diseases.
作用機序
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide acts as a non-competitive inhibitor of the CFTR channel. It binds to a site on the channel that is distinct from the ATP binding site and prevents chloride ion transport through the channel. This inhibition has been shown to be reversible and dose-dependent.
Biochemical and physiological effects:
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits CFTR-mediated chloride secretion in various tissues, including the lungs, pancreas, and sweat glands. In vivo studies have shown that it can reduce airway surface liquid volume and mucus viscosity in the lungs. N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory effects in the lungs and to reduce bacterial colonization in the airways of cystic fibrosis patients.
実験室実験の利点と制限
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has a number of advantages and limitations for lab experiments. Its reversible and dose-dependent inhibition of CFTR makes it a useful tool for studying the physiological and biochemical functions of CFTR. However, its non-specific inhibition of other ion channels and potential off-target effects must be taken into consideration when interpreting results. Additionally, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of future directions for research on N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide. One area of focus is the development of more potent and specific CFTR inhibitors that can be used in the treatment of cystic fibrosis and other diseases. Another area of focus is the study of the long-term effects of CFTR inhibition on various tissues and organ systems. Additionally, there is ongoing research on the potential use of N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide in combination with other therapies for the treatment of cystic fibrosis and other diseases.
合成法
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-methylbenzoic acid with trifluoromethyl aniline, followed by acylation with acetic anhydride and subsequent deprotection. This process yields a white crystalline solid that can be purified using column chromatography.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit CFTR-mediated chloride secretion in various tissues, including the lungs, pancreas, and sweat glands. This inhibition has potential therapeutic implications for cystic fibrosis and other diseases that involve CFTR dysfunction. N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has also been used as a tool in basic research to study the physiological and biochemical functions of CFTR.
特性
分子式 |
C15H11ClF3NO |
|---|---|
分子量 |
313.7 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-6-7-10(8-13(9)16)20-14(21)11-4-2-3-5-12(11)15(17,18)19/h2-8H,1H3,(H,20,21) |
InChIキー |
BEUNMVGCYVYVRA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)


![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)


![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)


![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)